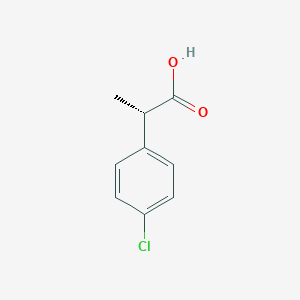
(2S)-2-(4-chlorophenyl)propanoic acid
Vue d'ensemble
Description
(2S)-2-(4-chlorophenyl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Properties
Research indicates that (2S)-2-(4-chlorophenyl)propanoic acid may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition suggests potential applications in treating conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Notably, it has been evaluated for its effectiveness against Gram-positive bacteria and fungi, indicating its potential use in developing new antimicrobial agents .
Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of several derivatives of this compound. The results demonstrated moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential utility in pharmaceutical formulations aimed at combating infections .
Synthesis Techniques
This compound can be synthesized through various methods, including:
- Friedel-Crafts Acylation : Utilizing 4-chlorobenzoyl chloride and propanoic acid in the presence of a Lewis acid catalyst like aluminum chloride to achieve high yields.
- Continuous Flow Reactors : In industrial settings, this method enhances efficiency and minimizes human error during production.
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly those aimed at pharmaceutical applications. Its structural features allow for further modifications leading to diverse derivatives with tailored biological activities.
Interaction with Biological Targets
Studies have focused on the interaction of this compound with specific enzymes and receptors involved in pain and inflammation pathways. This research is crucial for understanding the pharmacological profile of the compound and its potential therapeutic uses .
Propriétés
Numéro CAS |
105879-63-8 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
(2S)-2-(4-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1 |
Clé InChI |
YOZILQVNIWNPFP-LURJTMIESA-N |
SMILES |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)Cl)C(=O)O |
Synonymes |
(2S)-2-(4-Chlorophenyl)propanoic acid |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













